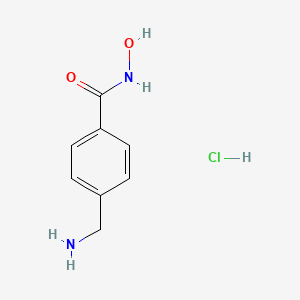

4-(aminomethyl)-N-hydroxybenzamide hydrochloride

描述

4-(Aminomethyl)-N-hydroxybenzamide hydrochloride (CAS: 102562-86-7) is a benzamide derivative characterized by an aminomethyl (-CH2NH2) substituent at the para position of the benzene ring and a hydroxylamine (-NHOH) group attached to the benzamide moiety. This compound is a key intermediate in medicinal chemistry, particularly in the design of histone deacetylase (HDAC) inhibitors. Its structure enables chelation to zinc ions in the active sites of HDAC enzymes, making it a critical pharmacophore for epigenetic modulation .

The compound is commercially available as a crystalline solid (purity ≥95%) and is utilized in research for synthesizing conjugates with enhanced bioactivity. For example, its coupling with ursodeoxycholic acid (UDCA) produced UDCA-HDAC6i #1, a potent HDAC6 inhibitor with an IC50 of 58 nM, demonstrating a 12-fold increase in potency compared to the unconjugated HDAC inhibitor .

属性

IUPAC Name |

4-(aminomethyl)-N-hydroxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c9-5-6-1-3-7(4-2-6)8(11)10-12;/h1-4,12H,5,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZPDTIINIGOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pinner Reaction Step

- Starting Material: 4-Aminobenzonitrile is reacted with a solution of hydrogen chloride gas dissolved in an alcohol (methanol or ethanol preferred).

- Reaction Conditions:

- Temperature: 30–50 °C

- Pressure: 2–6 atm

- HCl concentration in alcohol: 5–30% by weight (optimal 15–20%)

- Molar ratio of HCl to nitrile: 2:1 to 20:1 (preferably 5:1 to 10:1)

- Outcome: Formation of an imino ether intermediate.

Amination Step

- Reagent: Ammonia dissolved in alcohol (methanol or ethanol)

- Conditions:

- NH3 concentration: 5–30% by weight (preferably 10–20%)

- Molar ratio NH3 to imino ether: 2:1 to 20:1 (preferably 4:1 to 5:1)

- Temperature: 20–80 °C (optimal 40–60 °C)

- Result: Conversion of the imino ether intermediate to the amidine hydrochloride.

Advantages of This Method

- The closed system with controlled pressure accelerates the Pinner reaction.

- Minimizes side reactions such as hydrolysis of intermediates.

- High selectivity and yield reduce purification efforts.

- Uses inexpensive and readily available reagents (HCl gas, methanol/ethanol, NH3).

- Solvent recycling is feasible, enhancing economic and ecological aspects.

This process, while described for 4-aminobenzoamidine dihydrochloride, provides a robust framework adaptable for the preparation of this compound due to structural and functional group similarities.

Comparative Data Table of Key Reaction Parameters

Research Findings and Notes

- The Pinner reaction under pressure in alcohol solvents is significantly faster and more selective than traditional methods, reducing reaction times and side products.

- The use of absolute or near-absolute alcohols (methanol or ethanol with <0.1% water) is critical to avoid hydrolysis and unwanted side reactions.

- The process avoids the use of toxic or explosive reagents, improving safety and scalability.

- Purification is simplified due to the high purity of the product obtained directly from the reaction mixture.

- The process is adaptable to continuous flow systems, which can further enhance production efficiency and reproducibility.

化学反应分析

Types of Reactions

4-(aminomethyl)-N-hydroxybenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxo Derivatives: Resulting from oxidation reactions.

Amine Derivatives: Formed through reduction reactions.

Substituted Benzamides: Produced via substitution reactions.

科学研究应用

4-(aminomethyl)-N-hydroxybenzamide hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.

Medicine: Explored for its therapeutic potential in treating certain medical conditions due to its unique chemical properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

作用机制

The mechanism of action of 4-(aminomethyl)-N-hydroxybenzamide hydrochloride involves:

Molecular Targets: The compound interacts with specific enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may modulate biochemical pathways related to cell signaling and metabolism, leading to its observed effects.

相似化合物的比较

Structural and Functional Analogues

The following benzamide derivatives share structural or functional similarities with 4-(aminomethyl)-N-hydroxybenzamide hydrochloride. Key differences in substituents, biological activity, and physicochemical properties are highlighted.

2.1. N-(4-(Aminomethyl)phenyl)-Aromatic Amide Derivatives

Examples :

N-(4-(Aminomethyl)phenyl)-6-methyl-2-hydroxybenzamide hydrochloride (34) Structure: Substituted with 6-methyl-2-hydroxybenzamide. Properties: Melting point = 309–310°C; HPLC retention time = 0.88 min. Application: Promotes oligodendrocyte differentiation, targeting kallikrein-related peptidase 6 (KLK6) .

N-(4-(Aminomethyl)phenyl)-5-bromo-2-hydroxybenzamide hydrochloride (35) Structure: Bromine substituent at the 5-position. Properties: Melting point = 251–252°C (decomposes); HPLC retention time = 1.21 min. Activity: Enhanced electrophilic character due to bromine, improving target binding .

Comparison :

- The aminomethyl group in these derivatives enhances solubility and bioavailability, similar to the target compound.

- Substituent effects : Electron-withdrawing groups (e.g., Br in compound 35) increase binding affinity but reduce thermal stability compared to methyl or methoxy groups .

2.2. 4-Hydroxy-N-methylbenzamide

- Structure: Lacks the aminomethyl group; features a hydroxyl and methylamide substituent.

- Synthesis : Derived from 4-hydroxybenzoyl chloride and methylamine .

- Crystal Structure : Dihedral angle between amide and benzene ring = 3.0–4.0°, indicating near-planar conformation. Stabilized by O–H⋯O and C–H⋯N interactions .

- Comparison: The absence of the aminomethyl group limits metal-chelating ability, reducing utility in HDAC inhibition. Lower molecular weight (151.16 g/mol vs. 201.65 g/mol for the target compound) correlates with reduced steric hindrance .

2.3. 4-Chloro-N-methylbenzamide

- Structure : Chlorine substituent at the para position; methylamide group.

- Crystal Structure : Two independent molecules in the asymmetric unit, linked by N–H⋯O hydrogen bonds. Dihedral angles = 5.9° and 16.7° between amide and benzene ring .

- Comparison: Electron-withdrawing Cl vs. electron-donating aminomethyl: Chlorine reduces electron density on the benzene ring, decreasing nucleophilicity. No HDAC inhibitory activity reported, unlike the target compound .

2.4. UDCA-HDAC6i #1 (Conjugate of Target Compound)

- Structure : Target compound conjugated to ursodeoxycholic acid (UDCA) via a spacer.

- Activity : IC50 = 58 nM for HDAC6 vs. 689 nM for the unconjugated inhibitor. Enhanced activity due to UDCA’s contribution to binding interactions (e.g., hydrogen bonds with Trp496 and His560 in HDAC6) .

- Comparison: Demonstrates the importance of hydroxamic acid and aminomethyl groups in HDAC6 inhibition. Conjugation strategies improve target specificity and potency .

生物活性

4-(Aminomethyl)-N-hydroxybenzamide hydrochloride is a compound with significant potential in medicinal chemistry, particularly as an inhibitor of histone deacetylases (HDACs). Its unique structural features allow it to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.

- Chemical Formula : C8H10ClN3O2

- Molecular Weight : Approximately 202.64 g/mol

- CAS Number : 1803600

The biological activity of this compound primarily involves its role as an HDAC inhibitor. This inhibition leads to the accumulation of acetylated histones, which can alter gene expression and has implications in cancer therapy and other diseases characterized by epigenetic dysregulation.

1. Inhibition of Histone Deacetylases (HDACs)

Research indicates that this compound selectively inhibits HDAC6, a class II HDAC involved in various cellular processes, including cell cycle regulation and apoptosis. The selectivity for HDAC6 over other HDACs enhances its therapeutic potential, particularly in oncology.

| HDAC Inhibitor | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | <100 | HDAC6 selective |

2. Antiviral Activity

Recent studies have demonstrated that derivatives of 4-(aminomethyl)-N-hydroxybenzamide exhibit potent activity against filoviruses such as Ebola and Marburg viruses. For instance, the compound CBS1118, a derivative, showed an EC50 value of less than 10 μM against both viruses in Vero cell assays, indicating strong antiviral properties.

| Virus Type | EC50 (μM) | Cell Type |

|---|---|---|

| Ebola Virus | <10 | Vero Cells |

| Marburg Virus | <10 | Vero Cells |

3. Kinase Inhibition

The compound has also been evaluated for its kinase inhibitory properties. Certain derivatives have shown significant inhibition against the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), suggesting potential applications in cancer treatment.

| Kinase Target | Inhibition (%) at 10 nM |

|---|---|

| EGFR | 21% - 92% |

| VEGFR2 | 16% - 48% |

Case Study 1: Antiviral Efficacy

A study published in Nature Communications highlighted the efficacy of a series of 4-(aminomethyl)benzamide derivatives against Ebola virus entry. Compounds were synthesized and tested, revealing that modifications to the benzamide structure could enhance antiviral activity significantly. The study concluded that these compounds could serve as lead candidates for further development against filoviruses .

Case Study 2: Cancer Therapy

In another investigation, the impact of HDAC inhibition by this compound was assessed in various cancer cell lines. The results indicated that treatment with the compound led to G2/M phase arrest and increased apoptosis in cancer cells, showcasing its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。